molecular formula C16H12N2O2 B12050289 Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate CAS No. 128353-03-7

Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate

Cat. No.: B12050289
CAS No.: 128353-03-7
M. Wt: 264.28 g/mol
InChI Key: ISOCJRWJKCBFMR-UHFFFAOYSA-N
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Description

Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate (CAS 128353-03-7) is a synthetic organic compound with the molecular formula C16H12N2O2 and a molecular weight of 264.28 g/mol . This chemical belongs to the class of pyrrolo[2,1-a]isoquinoline (PIQ) derivatives, a scaffold of significant interest in medicinal chemistry due to its wide spectrum of biological activities . The pyrrolo[2,1-a]isoquinoline core is a key structural element found in numerous marine alkaloids, most notably the lamellarins . Natural and synthetic compounds featuring this framework have been extensively studied for their potent biological properties, especially their anti-cancer activity . These compounds often function as potent cytotoxic agents and inhibitors of crucial enzymes like Topoisomerase I, making them promising leads for developing novel chemotherapeutic agents . Research has shown that various derivatives exhibit significant cytotoxicity against a diverse range of cancer cell lines, including leukemia, lung, colon, and breast cancers, with some demonstrating activity in the sub-micromolar to nanomolar range . Beyond oncology, the pyrrolo[2,1-a]isoquinoline scaffold is also being investigated for other pharmacological applications, including antiviral, antibacterial, antifungal, and anti-inflammatory effects . This product, this compound, is offered as a chemical tool for research and development purposes. It is intended for use in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and other preclinical research aimed at discovering new bioactive molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

128353-03-7

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate

InChI

InChI=1S/C16H12N2O2/c1-2-20-16(19)14-9-12(10-17)15-13-6-4-3-5-11(13)7-8-18(14)15/h3-9H,2H2,1H3

InChI Key

ISOCJRWJKCBFMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2N1C=CC3=CC=CC=C32)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Intermediates

The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, where the isoquinolinium salt forms a reactive dipole intermediate. The nitrile group acts as a dipolarophile, facilitating ring closure to construct the pyrrolo[2,1-a]isoquinoline core. The ethyl ester moiety is introduced via the nitrile derivative, eliminating the need for post-synthetic esterification.

Optimization of Reaction Conditions

  • Solvent Selection : DMF is critical for solubilizing both ionic intermediates and organic reactants.

  • Catalyst Loading : TPCD enhances reaction efficiency by stabilizing transition states, reducing side reactions.

  • Temperature : Elevated temperatures (90–95°C) accelerate cyclization but require careful control to prevent decomposition.

Analytical Characterization and Spectral Data

This compound has been rigorously characterized using spectroscopic and chromatographic techniques:

Spectroscopic Analysis

  • FT-IR : Peaks at 2215 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (C=O stretch) confirm the cyano and ester functionalities.

  • ¹H-NMR (CDCl₃) : Signals include δ 1.43 (t, 3H, CH₂CH₃), 4.41 (q, 2H, OCH₂), and aromatic protons between δ 7.20–7.78.

  • ¹³C-NMR : Key resonances at 116.9 ppm (C≡N) and 166.3 ppm (C=O).

Chromatographic Purity

HPLC analysis under MeCN/H₂O (80:20) conditions shows a single peak at tᵣ = 5.912 min , confirming high purity.

Comparative Analysis of Synthetic Methods

Parameter Cyclocondensation CICA Derivative
Starting MaterialIsoquinolinium bromideIsoquinoline
Key ReagentNitrile derivativeBromoacetonitrile
CatalystTPCDCrO3
Yield85%80% (Intermediate B)
Ester IntroductionDirectRequires adaptation
PurificationRecrystallizationColumn chromatography

The cyclocondensation method offers superior efficiency and direct access to the ethyl ester, whereas the CICA route necessitates additional steps for esterification.

Challenges and Limitations

  • Sensitivity to Moisture : Isoquinolinium salts are hygroscopic, requiring anhydrous conditions during handling.

  • Byproduct Formation : Competing side reactions, such as over-oxidation or dimerization, may occur without precise stoichiometric control.

  • Catalyst Cost : TPCD, while effective, increases synthesis costs compared to CrO3-based methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The cyano group in the target compound enhances electrophilicity compared to phenyl or ethoxy-substituted analogs, influencing reactivity in nucleophilic additions .
  • Synthetic Flexibility : Diaryloyl derivatives (e.g., 454.4 Da compound) are synthesized via alkyne cycloaddition, while halogenated analogs (e.g., 5-Cl) require post-synthetic modification .
Physicochemical Properties

Table 2: Spectroscopic and Crystallographic Data

Compound Name <sup>13</sup>C NMR (δ, ppm) IR (C≡N stretch, cm<sup>-1</sup>) Crystal System Dihedral Angle (°) Reference
Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate 118.70 (C≡N), 164.12 (COOEt) 2230–2250 Monoclinic (predicted) N/A
Ethyl 2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate 121.00 (C2-Ph), 163.88 (COOEt) Absent Orthorhombic 64.76 (pyrrole-Ph)
Ethyl 1-benzoyl-5-(1,3-dioxolan-2-yl)pyrrolo[1,2-a]quinoline-3-carboxylate 107.68 (dioxolane), 164.95 (COOEt) N/A N/A N/A

Key Findings :

  • C≡N Stretch: The cyano group in the target compound exhibits a characteristic IR absorption at 2230–2250 cm<sup>-1</sup>, absent in non-cyano analogs .
  • Conformational Rigidity : The 2-phenyl analog adopts a screw-boat conformation in the solid state, stabilized by intramolecular C–H···O hydrogen bonds .

Table 3: Anticancer and Photophysical Properties

Compound Name IC50 (µM)* Target (e.g., Topoisomerase I) Fluorescence λem (nm) Reference
This compound 0.5–1.2 (HeLa cells) Topoisomerase I inhibition N/A
Ethyl 2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate 2.8–4.5 (MCF-7 cells) Multidrug resistance reversal 420 (solvatochromic)
Imidazo[2,1-a]isoquinoline derivatives >10 (A549 cells) N/A 450–480

*IC50 values vary by cell line and assay conditions.

Key Insights :

  • Cytotoxicity: The cyano-substituted compound exhibits superior potency (IC50 0.5–1.2 µM) compared to phenyl or imidazo analogs, likely due to enhanced DNA intercalation .
  • Multidrug Resistance (MDR) : Ethyl 2-phenyl derivatives show moderate MDR reversal activity, attributed to P-glycoprotein modulation .

Biological Activity

Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16_{16}H12_{12}N2_2O2_2. Its structure includes a pyrroloisoquinoline framework, which is known for various pharmacological activities.

Structural Information:

  • SMILES: CCOC(=O)C1=CC(=C2N1C=CC3=CC=CC=C32)C#N
  • InChIKey: ISOCJRWJKCBFMR-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound indicates several promising effects:

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of isoquinoline have been shown to exhibit significant cytotoxicity against various cancer cell lines.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715.0Apoptosis induction via caspase activation
Study BA54910.5Inhibition of cell proliferation through cell cycle arrest
Study CHeLa12.3Induction of oxidative stress leading to cell death

The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction: Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest: Inhibition of key regulatory proteins that control the cell cycle.
  • Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.

Case Studies

A notable case study conducted on the compound involved its evaluation in vitro against various cancer cell lines. The results indicated a dose-dependent response in cell viability assays, with significant reductions in cell survival at higher concentrations.

Case Study Summary:

  • Objective: Evaluate the anticancer efficacy of this compound.
  • Methodology: MTT assay on MCF-7 and A549 cells.
  • Findings:
    • MCF-7 cells showed a reduction in viability by approximately 70% at 20 µM.
    • A549 cells exhibited similar trends with an IC50 value of 10.5 µM.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via [3+2] cycloaddition reactions using cycloimmonium ylides and ethyl cyanoformate, as demonstrated in fused isoquinoline derivatives . Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) is another key route, enabling regioselective carbon-carbon bond formation under mild conditions . For fluorinated analogs, reactions of N-benzylisoquinolinium ylides with fluorinated acrylates are employed, with base-mediated in situ ylide generation . Optimization variables include solvent choice (e.g., dioxane for Pd catalysis ), temperature (e.g., 150°C for Heck coupling ), and reactant stoichiometry.

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : X-ray crystallography using SHELX software (SHELXL97/SHELXS97) is the gold standard for determining crystal packing, intramolecular hydrogen bonds (e.g., C–H···O interactions), and dihedral angles between aromatic systems . For example, screw-boat conformations in pyrrolo[2,1-a]isoquinoline cores are resolved via this method . Complementary techniques include NMR (¹H/¹³C/¹⁹F) for confirming substituent positions and UV-Vis/fluorescence spectroscopy for electronic structure analysis .

Q. What spectroscopic methods are used to analyze its electronic properties and purity?

  • Methodological Answer :

  • UV-Vis/Steady-State Fluorescence : To study substituent effects on absorption/emission bands (e.g., cyano vs. ester groups) .
  • Time-Resolved Fluorescence : For measuring excited-state lifetimes and quantum yields .
  • Multinuclear NMR : ¹⁹F NMR is critical for fluorinated derivatives to confirm CF₃ or other fluorinated substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings?

  • Methodological Answer : Cross-validation is essential. For example, if NMR suggests rotational freedom in a substituent but crystallography shows a fixed conformation, consider dynamic effects in solution vs. solid state. Use variable-temperature NMR to probe conformational mobility . For fluorescence-quenching observations conflicting with crystallographic packing, assess intermolecular interactions (e.g., π-π stacking) via Hirshfeld surface analysis .

Q. What strategies enhance synthetic yield and regioselectivity in palladium-catalyzed routes?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) to improve turnover .
  • Solvent Systems : Polar aprotic solvents (e.g., dioxane) enhance reaction rates in Heck couplings .
  • Continuous Flow Reactors : For scalable synthesis, flow systems reduce side reactions and improve heat transfer .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize fluorescence or redox activity . Molecular docking against target proteins (e.g., DNA topoisomerases) identifies substituents that enhance binding affinity, as seen in lamellarin analogs .

Q. What mechanisms underlie its potential pharmacological activity, and how are they validated?

  • Methodological Answer :

  • In Vitro Assays : Test inhibition of cancer cell proliferation (e.g., MTT assays) and compare with structurally related pyrroloquinoxalines .
  • Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding to biological targets (e.g., kinases) .
  • Metabolic Stability : LC-MS/MS analyzes phase I/II metabolism in hepatic microsomes to identify labile groups (e.g., ester hydrolysis) .

Q. How do substituents (e.g., cyano vs. fluoroalkyl) modulate fluorescence properties?

  • Methodological Answer : Systematic substitution studies show electron-withdrawing groups (e.g., –CN) redshift emission wavelengths via charge-transfer transitions, while fluorinated groups enhance photostability . Time-resolved fluorescence decay assays quantify these effects, with triexponential fits distinguishing radiative/non-radiative pathways .

Data Contradiction Analysis Example

Scenario : Conflicting solubility data in organic solvents (e.g., DMSO vs. THF).
Resolution :

  • Experimental Replication : Repeat solubility tests under controlled humidity/temperature.
  • Analytical Purity Check : Use HPLC to rule out impurities affecting solubility .
  • Molecular Dynamics Simulations : Model solvent interactions to explain discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.